molecular formula C8H13NO3 B101864 4-(1,3-Dioxobutyl)morpholine CAS No. 16695-54-8

4-(1,3-Dioxobutyl)morpholine

Cat. No. B101864
CAS RN: 16695-54-8
M. Wt: 171.19 g/mol
InChI Key: RKPILPRSNWEZJV-UHFFFAOYSA-N
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Description

4-(1,3-Dioxobutyl)morpholine is a chemical compound that is part of the morpholine family, which are heterocyclic organic compounds featuring a six-membered ring containing both nitrogen and oxygen atoms. This particular compound includes a 1,3-dioxobutyl substituent, which suggests the presence of a ketone functionality within the butyl chain attached to the morpholine ring.

Synthesis Analysis

The synthesis of substituted morpholines, such as 4-(1,3-Dioxobutyl)morpholine, can be achieved through various synthetic routes. One approach is a four-step synthesis from enantiomerically pure amino alcohols, involving a Pd-catalyzed carboamination reaction, which yields morpholine products as single stereoisomers in moderate to good yield . Another method involves the reaction of o-formylphenylboronic acid with morpholine, leading to a product with a planar benzoxaborole fragment . Additionally, the synthesis of related compounds, such as Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, involves enamination followed by condensation with chlorooxalic acid ethyl ester .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be quite complex, with the potential for various substituents affecting the overall shape and properties of the molecule. For instance, the crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system, indicating the precise three-dimensional arrangement of atoms within the crystal lattice .

Chemical Reactions Analysis

Morpholine derivatives can participate in a range of chemical reactions, often serving as intermediates in the synthesis of pharmacologically active compounds. For example, the synthesis of caspase-3 inhibitors involves the use of morpholine sulfonates as key intermediates, demonstrating the versatility of morpholine derivatives in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(1,3-Dioxobutyl)morpholine would be influenced by both the morpholine ring and the 1,3-dioxobutyl substituent. While specific data on this compound is not provided, morpholine derivatives generally exhibit properties such as solubility in organic solvents and the ability to form hydrogen bonds, which can affect their boiling points, melting points, and reactivity. The presence of the 1,3-dioxo group suggests increased reactivity at the carbonyl sites, which could be exploited in further chemical transformations .

Scientific Research Applications

  • Chiral Moderators in Drug Synthesis : A study by Kauffman et al. (2000) demonstrated the use of a beta-amino alcohol derived from morpholine as a chiral moderator in synthesizing DPC 963, a drug candidate for HIV-1 treatment. This highlights the role of morpholine derivatives in facilitating asymmetric synthesis for medicinal applications.

  • Antioxidant Potential and QSAR Analysis : Drapak et al. (2019) conducted a study on the antioxidant activities of morpholine derivatives and performed a quantitative structure-activity relationship (QSAR) analysis. Their findings, detailed in their paper, suggest the potential of these compounds in designing new antioxidants.

  • Antimicrobial Activity : Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various microbial strains. Their research, accessible here, indicates the potential use of morpholine derivatives in combating multidrug-resistant microorganisms.

  • Pharmacological Assessment : Avramova et al. (1998) assessed the toxicological and pharmacological properties of 2‐aryl‐4‐(3‐arylpropyl)morpholines. As per their study, these compounds were evaluated for their effects on the central nervous system, highlighting their relevance in neurological research.

  • Application in Organic Chemistry : The work by Sporzyński et al. (2005), detailed in their publication, describes the reaction of o-formylphenylboronic acid with morpholine, leading to the formation of a benzoxaborole compound. This illustrates the utility of morpholine derivatives in organic synthesis.

  • Novel Anti-Inflammatory Agents : Goudie et al. (1983) reported on the synthesis of a novel anti-inflammatory agent from a morpholide, showcasing the role of morpholine derivatives in developing new therapeutic agents. The details are available in their paper.

  • PI3K-AKT-mTOR Pathway Inhibition : Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, indicating its application in inhibiting the PI3K-AKT-mTOR pathway, crucial in cancer research. More information can be found in their publication.

properties

IUPAC Name

1-morpholin-4-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-7(10)6-8(11)9-2-4-12-5-3-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPILPRSNWEZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168209
Record name 4-(1,3-Dioxobutyl)morpholine
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetoacetylmorpholine

CAS RN

16695-54-8
Record name Acetoacetylmorpholine
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Record name 4-(1,3-Dioxobutyl)morpholine
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Record name 16695-54-8
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Record name 4-(1,3-Dioxobutyl)morpholine
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Record name 4-(1,3-dioxobutyl)morpholine
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Synthesis routes and methods

Procedure details

33 ml (0.38 mol) of morpholine were added dropwise at −5 to 0° C. to a solution of 30 g of diketene (0.36 mol) in 300 ml tetrahydrofuran. After 1 h stirring at 0° C. no more starting material was detected by thin layer chromatography. The reaction mixture was evaporated and the residue purified by column chromatography. This gave 49.48 g (0.29 mol, 81% yield) of a white solid.
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AC Goudie, HE Rosenberg… - Journal of Heterocyclic …, 1983 - Wiley Online Library
The synthesis of the thienocyclohepta[1, 2‐b]pyrrole acid 1 from the morpholide 3 is reported. This novel morpholide was prepared by regiospecific alkylation of the dianion of 4‐(1, 3‐…
Number of citations: 12 onlinelibrary.wiley.com

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